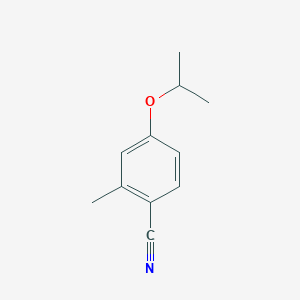

4-Isopropoxy-2-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-propan-2-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(2)13-11-5-4-10(7-12)9(3)6-11/h4-6,8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSYSPNXIOMYOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Isopropoxy 2 Methylbenzonitrile and Its Structural Analogues

Established Synthetic Pathways to the Core Structure

The assembly of 4-isopropoxy-2-methylbenzonitrile can be approached through various strategic disconnections, primarily involving the sequential or convergent introduction of its three key functional groups: the cyano (-CN) group, the isopropoxy (-O-iPr) group, and the methyl (-CH3) group.

Cyano-Group Introduction Strategies on Aromatic Precursors

The introduction of a nitrile functionality onto an aromatic ring is a fundamental transformation in organic synthesis. For the preparation of this compound and its analogues, this is typically achieved through the cyanation of a corresponding aryl halide.

Copper-catalyzed cyanation reactions represent a classical and widely used method for the synthesis of aryl nitriles from aryl halides. organic-chemistry.orgrsc.org The Rosenmund-von Braun reaction, a well-established example, traditionally involves the use of a stoichiometric amount of copper(I) cyanide (CuCN) in a high-boiling polar solvent. organic-chemistry.org However, modern variations have been developed to overcome the harsh conditions and purification challenges associated with the original protocol. organic-chemistry.org

Catalytic versions of this reaction have been developed, often employing a copper(I) iodide (CuI) catalyst in combination with various cyanide sources and ligands. organic-chemistry.org For instance, a domino halogen exchange-cyanation of aryl bromides has been achieved using catalytic CuI, potassium iodide (KI), a diamine ligand, and sodium cyanide (NaCN) in toluene (B28343). organic-chemistry.org This method offers milder conditions and simplified product isolation compared to the traditional Rosenmund-von Braun reaction. organic-chemistry.org Other advancements include the use of formamide (B127407) as a cyanide source in a copper iodide/triphenylphosphine catalyzed system, providing a cyanide-free approach to aryl nitrile synthesis. rsc.org

The mechanism of copper-catalyzed cyanation is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Cyanation Reactions

| Aryl Halide | Catalyst | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Bromide | 10 mol % CuI | 1.2 equiv NaCN | Toluene | 110 | Varies | organic-chemistry.org |

| Aryl Halide | CuI/Triphenylphosphine | Formamide | Not Specified | Not Specified | Moderate to Excellent | rsc.org |

| Aryl Halide | CuI/PEG-400 | Sodium Nitroprusside | PEG-400 | Not Specified | Up to 96% | arkat-usa.org |

This table is for illustrative purposes and specific yields may vary depending on the substrate and reaction conditions.

While copper catalysts are prevalent, other transition metals, particularly palladium, have been extensively studied for cyanation reactions. researchgate.netrsc.org These reactions typically employ alkali metal cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN), or less toxic alternatives such as potassium ferrocyanide (K4[Fe(CN)6]). researchgate.netgoogle.comacs.org

Palladium-catalyzed cyanations often proceed via an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination. researchgate.net A significant challenge in these reactions is the potential for catalyst deactivation by the cyanide anion. researchgate.net To mitigate this, co-catalysts such as copper or zinc compounds are sometimes employed. researchgate.net

The use of K4[Fe(CN)6] as a non-toxic cyanide source has gained attention for its safety and cost-effectiveness. arkat-usa.orggoogle.comacs.org However, its low solubility in organic solvents can present challenges, leading to the development of biphasic reaction conditions or the use of specific ligands to facilitate the reaction. acs.org

Isopropoxy-Group Introduction on Aromatic Systems

The isopropoxy group in this compound is typically introduced via etherification of a precursor containing a hydroxyl group. A common starting material for this transformation is 4-hydroxy-2-methylbenzonitrile (B169208). ontosight.ainih.gov

The Williamson ether synthesis is a cornerstone of ether formation and is widely applicable for the synthesis of aryl alkyl ethers. francis-press.commasterorganicchemistry.comwikipedia.org This SN2 reaction involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.org In the context of this compound synthesis, 4-hydroxy-2-methylbenzonitrile would first be deprotonated with a suitable base, such as sodium hydride, to form the corresponding phenoxide. pressbooks.pub This phenoxide then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) to form the desired ether. francis-press.com

The choice of solvent is crucial, with non-protic solvents like DMF or DMSO often being used. francis-press.com The reaction conditions, including temperature and the nature of the base and alkylating agent, can be optimized to maximize the yield and minimize side reactions, such as elimination. masterorganicchemistry.com

Alternative alkylating agents to isopropyl halides can also be employed, such as isopropyl sulfate (B86663) or isopropyl tosylate. wikipedia.orgalfa-chemistry.com Furthermore, phase-transfer catalysts can be beneficial in facilitating the reaction between the aqueous phenoxide solution and the organic alkylating agent.

Table 2: General Williamson Ether Synthesis for Isopropoxy Group Introduction

| Phenolic Substrate | Alkylating Agent | Base | Solvent | General Conditions |

| 4-Hydroxy-2-methylbenzonitrile | 2-Halopropane (Br, I) | NaH, K2CO3 | DMF, Acetonitrile | Anhydrous, Elevated Temperature |

| Phenol (B47542) | Isopropyl Alcohol | Acid Catalyst | Not Specified | Vapor Phase |

| Phenol | Isopropyl Acetate | Zeolite Catalysts | Not Specified | Vapor Phase |

This table provides a general overview; specific conditions should be optimized for each reaction.

Methyl-Group Functionalization on Aromatic Systems

The introduction of a methyl group onto an aromatic ring can be achieved through various methods, although for the synthesis of this compound, it is often incorporated in the starting materials, such as m-cresol. When direct methylation is required, Friedel-Crafts alkylation is a classic approach. libretexts.org This reaction involves the use of a methyl halide (e.g., methyl chloride or methyl iodide) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). organic-chemistry.org

However, Friedel-Crafts alkylation can suffer from issues like polysubstitution and rearrangement of the alkyl group. The directing effects of existing substituents on the aromatic ring must also be considered. For instance, in a phenol derivative, the hydroxyl group is a strong activating, ortho-, para-director, while a nitrile group is a deactivating, meta-director. The interplay of these directing effects will determine the regioselectivity of the methylation. youtube.com

Modern methods for methyl group introduction include transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, using a methyl-containing organometallic reagent. These methods often offer higher selectivity and functional group tolerance compared to traditional Friedel-Crafts alkylation.

Advanced and Green Synthetic Approaches

Modern organic synthesis emphasizes the development of methodologies that are not only efficient but also align with the principles of green chemistry. For the synthesis of this compound and related compounds, this has led to the exploration of one-pot reactions, transition-metal-free pathways, and sophisticated catalytic systems.

One-Pot Synthesis Strategies

One-pot synthesis, where multiple reaction steps are performed in a single reaction vessel, offers significant advantages in terms of reduced solvent usage, lower purification costs, and improved time efficiency. The conversion of phenols to catechols, for example, can be achieved in a one-pot procedure involving ortho-formylation followed by a Dakin oxidation rsc.org. Similarly, anilines can be synthesized from phenols in a one-pot process via a Smiles rearrangement researchgate.net.

These principles can be extended to the synthesis of alkoxybenzonitriles. For instance, a one-pot conversion of phenols to the corresponding aryl nitrile can be conceptualized by first converting the phenol to a more reactive intermediate, such as a tosylate or triflate, followed by in-situ cyanation. Research has demonstrated the one-pot synthesis of 3-substituted 4-alkoxyisoquinolin-1-amines from 2-(alkoxymethyl)benzonitriles and various nitriles, showcasing the efficiency of one-pot procedures in building complex molecular scaffolds d-nb.info. The synthesis of polyarylphenols through a transition-metal-free one-pot benzannulation further highlights the power of these strategies in creating sterically demanding structures from simple precursors rsc.org.

Transition-Metal-Free Synthesis Protocols

Eliminating transition metals from synthetic protocols is a key goal in green chemistry, as it circumvents issues related to metal toxicity, cost, and contamination of the final product. For the synthesis of benzonitriles, several metal-free approaches have been developed.

A prominent strategy involves the use of electrophilic cyanating agents. Reagents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and 1-cyanobenzotriazole (B98145) have been successfully used for the cyanation of various nucleophiles, including Grignard reagents and ketone enolates, without the need for a metal catalyst rsc.org. The direct C–H cyanation of alkenes has also been achieved under metal-free conditions using an aryl(biscyano)iodine(III) reagent, which acts as both an alkene activator and a cyanide source nih.govnih.gov. This method involves the in-situ generation of a cyanoiodine(III) species from a [bis(trifluoroacetoxy)iodo]arene and trimethylsilyl (B98337) cyanide nih.govsioc-journal.cn.

Furthermore, the direct functionalization of C-H bonds offers an atom-economical alternative. The regioselective thiocyanation of protected phenols has been accomplished using NH₄SCN as the thiocyanating reagent and Oxone as the oxidant, demonstrating a metal-free approach to C-H functionalization sioc-journal.cn. These electrophilic and direct C-H functionalization strategies represent promising avenues for the green synthesis of this compound analogues from corresponding arenes.

Catalytic Methodologies in Synthesis

Catalysis is a cornerstone of modern synthesis, enabling reactions with high efficiency and selectivity under mild conditions. Palladium, copper, and other transition metals have been extensively used to catalyze the formation of the aryl-CN bond.

Palladium-catalyzed cyanation of aryl (pseudo)halides is a robust and widely used method for synthesizing benzonitriles. These reactions typically involve the cross-coupling of an aryl halide or triflate with a cyanide source. A significant advancement in this area is the use of less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which serves as a safer alternative to reagents like KCN or Zn(CN)₂ rsc.orgnih.govnih.gov.

Modern palladium catalysts, often employing bulky phosphine (B1218219) ligands like 2-(di-t-butylphosphino)-1,1'-binaphthyl, can effectively catalyze the cyanation of even challenging substrates like electron-rich aryl chlorides arkat-usa.org. The reactions can often be performed under relatively mild conditions, sometimes in aqueous solvent mixtures, which further enhances their green credentials nih.govmit.edu. The scope of palladium-catalyzed cyanation is broad, tolerating a wide variety of functional groups on the aromatic ring, including ketones, aldehydes, esters, and amides nih.govnih.gov.

| Aryl Halide/Pseudohalide | Catalyst/Ligand | Cyanide Source | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Bromotoluene | Pd(OAc)₂ | K₄[Fe(CN)₆] | DMA | 120 | 10 | rsc.org |

| 4-Chlorotoluene | Pd(OAc)₂ / 2-(di-t-butylphosphino)-1,1'-binaphthyl | Zn(CN)₂ | DMF | 110 | 90 (conv.) | arkat-usa.org |

| 2-Chloro-6-methylpyridine | Pd(OAc)₂ / 2-(di-t-butylphosphino)-1,1'-binaphthyl | Zn(CN)₂ | DMF | 110 | 96 | arkat-usa.org |

| Various Aryl Bromides | Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium | K₄[Fe(CN)₆] | NMP | 140 | Good-Excellent | nih.gov |

| Various Aryl Chlorides/Bromides | Pd precatalyst / cBRIDP | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | 100 | High | nih.gov |

| Various Aryl Bromides | Pd/PDA | K₄[Fe(CN)₆] | DMF | 120 | Excellent | rsc.org |

Table 1: Examples of Palladium-Catalyzed Cyanation Reactions for the Synthesis of Benzonitrile (B105546) Analogues.

Copper-catalyzed reactions represent an economically attractive alternative to palladium-based systems. A specific procedure for the synthesis of this compound involves the reaction of 2-bromo-5-isopropoxytoluene (B2464991) with copper(I) cyanide (CuCN). In a patented example, a mixture of 2-bromo-5-isopropoxytoluene, CuCN, sodium bromide, dimethyl sulfoxide (B87167) (DMSO), and toluene is heated to facilitate the cyanation reaction.

Beyond this specific example, copper catalysis is versatile. It can be used for the asymmetric cyanation of benzylic C-H bonds, providing access to chiral nitriles through a radical relay mechanism nih.gov. Copper catalysts, in conjunction with an iodine oxidant, have also been employed for the direct C-H cyanation of various heterocycles researchgate.net. These methods often proceed under mild conditions and demonstrate good functional group tolerance. The development of copper-catalyzed cyanations using safer cyanide surrogates, such as benzyl (B1604629) nitrile, further contributes to the greening of these transformations rsc.org.

| Substrate | Catalyst/Reagents | Cyanide Source | Conditions | Product | Yield | Reference |

| 2-Bromo-5-isopropoxytoluene | CuCN / NaBr | CuCN | Toluene/DMSO, heat | This compound | Not specified | Patent |

| 1-Ethylnaphthalene | CuOAc / BOX ligand / NFSI | TMSCN | Room Temp | Enantioenriched benzylic nitrile | Good | nih.gov |

| Various Arenes | Copper catalyst | Benzyl nitrile | Aerobic, heat | Aromatic nitriles | Moderate-Good | rsc.org |

| Allylic C-H Bonds | Cu / NFAS | TMSCN | - | Chiral allylic nitriles | High | nih.gov |

| Aromatic Halides | CuI(bisimine-CN) | In-situ generated | Photo-induced, ambient | Aromatic nitriles | Good | researchgate.net |

Table 2: Examples of Copper-Catalyzed Cyanation Reactions.

While palladium and copper are the most common catalysts for cyanation, other transition metals have also shown significant promise.

Nickel-catalyzed cyanations are particularly noteworthy as nickel is a more earth-abundant and less expensive metal than palladium. Nickel catalysts have been successfully used for the cyanation of a wide range of aryl electrophiles, including aryl halides and phenol derivatives like aryl sulfonates nih.govorganic-chemistry.orgresearchgate.net. These methods often utilize non-toxic cyanide sources like K₄[Fe(CN)₆] or employ bench-stable electrophilic cyanating reagents nih.govorganic-chemistry.org. The reactions can be performed in biphasic aqueous conditions, simplifying product isolation and minimizing organic solvent waste nih.gov.

Rhodium-catalyzed reactions have been developed for the direct C-H cyanation of aromatic compounds. Using directing groups, such as an azo group or a removable nitroso group, rhodium catalysts can achieve selective ortho-cyanation of arenes using NCTS as the cyanide source nih.govresearchgate.netacs.org. These methods tolerate a variety of functional groups and provide a direct route to functionalized benzonitriles from unactivated C-H bonds researchgate.net.

Cobalt-catalyzed cyanations offer another sustainable alternative. Cobalt catalysts can mediate the cross-coupling of arylzinc reagents with electrophilic cyanide sources like NCTS to produce benzonitriles in good yields thieme-connect.comthieme-connect.comdocumentsdelivered.comresearchgate.net. Cobalt has also been used for the direct C-H cyanation of arenes and heterocycles using N-cyanosuccinimide as a novel, stable cyanating agent ibs.re.kr.

| Metal | Substrate Type | Cyanide Source | Key Features | Reference(s) |

| Nickel | Aryl Halides/Sulfonates | K₄[Fe(CN)₆], Zn(CN)₂ | Earth-abundant metal, non-toxic CN source, biphasic conditions | nih.govorganic-chemistry.orgresearchgate.net |

| Rhodium | Arenes (with directing group) | NCTS | Direct C-H functionalization, high regioselectivity | nih.govresearchgate.netacs.org |

| Cobalt | Arylzinc Halides, Arenes | NCTS, N-cyanosuccinimide | Earth-abundant metal, use of electrophilic CN agents | thieme-connect.comthieme-connect.comdocumentsdelivered.comresearchgate.netibs.re.kr |

| Iron | Ethers, Arenes | Aryl(cyano)iodonium triflates | Inexpensive catalyst, direct C-H cyanation | researchgate.netresearchgate.net |

Table 3: Overview of Other Metal-Catalyzed Cyanation Methodologies.

Synthesis of Key Intermediates and Derivatives Relevant to this compound

The creation of this compound relies on the sequential preparation of key intermediates. This typically involves the formation of a substituted benzonitrile followed by the addition of the isopropoxy moiety.

Preparation of Functionalized Benzonitrile Intermediates

A crucial intermediate in the synthesis of the target compound is 4-hydroxy-2-methylbenzonitrile. ontosight.ai This compound serves as the direct precursor for the introduction of the isopropoxy group. The synthesis of functionalized benzonitriles can be achieved through various methods, including the cyanation of corresponding aryl halides or the transformation of other functional groups. For instance, 4-fluoro-2-methylbenzonitrile (B118529) is an important intermediate in the synthesis of some pharmaceutical compounds and can be prepared from 4-fluoro-2-methylbenzaldehyde. google.com The process often involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile. google.com

Another approach involves the direct cyanation of phenols. For example, the regioselective monocyanation of hydroxyarenes can be achieved using potassium thiocyanate (B1210189) and silica (B1680970) sulfuric acid. nih.gov The synthesis of 4-hydroxy-2-methylbenzonitrile has also been documented through the demethylation of 4-methoxy-2-methylbenzonitrile. google.com

The following table summarizes various functionalized benzonitrile intermediates and their precursors:

| Intermediate | Precursor(s) | Reagents/Conditions | Reference(s) |

| 4-hydroxy-2-methylbenzonitrile | 4-methoxy-2-methylbenzonitrile | Sodium phenoxide, heat | google.com |

| 4-hydroxy-2-methylbenzonitrile | 2-methylphenol | Potassium thiocyanate, silica sulfuric acid | nih.gov |

| 4-fluoro-2-methylbenzonitrile | 4-fluoro-2-methylbenzaldehyde | Hydroxylamine hydrochloride, base | google.com |

| 4-bromo-2-methylbenzonitrile (B1267194) | 2-bromo-5-aminotoluene | Sandmeyer reaction (NaNO₂, HBr, CuBr) | sci-hub.se |

Synthesis of Isopropoxy-Substituted Aromatic Compounds

The introduction of the isopropoxy group onto the aromatic ring is commonly achieved via the Williamson ether synthesis. vaia.commasterorganicchemistry.comwikipedia.org This S\textsubscript{N}2 reaction involves the reaction of a phenoxide ion with an alkyl halide. vaia.commasterorganicchemistry.comwikipedia.org In the case of this compound, the synthesis starts with 4-hydroxy-2-methylbenzonitrile, which is deprotonated by a base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) to form the desired ether. google.com

The choice of base and solvent is critical for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used to ensure complete deprotonation of the phenol. vaia.comnih.gov Aprotic polar solvents such as dimethylformamide (DMF) or acetone (B3395972) are typically employed to facilitate the reaction. masterorganicchemistry.comnih.gov

An alternative method for the synthesis of isopropoxy-substituted aromatic compounds involves the reaction of an aromatic halide with an alcoholate in the presence of a copper catalyst. google.com

The table below outlines the synthesis of isopropoxy-substituted aromatic compounds:

| Product | Reactant 1 | Reactant 2 | Reagents/Conditions | Reference(s) |

| This compound | 4-hydroxy-2-methylbenzonitrile | 2-bromopropane | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | google.com |

| Isopropoxybenzene | Phenol | 2-bromopropane | Base (e.g., NaH) | lookchem.com |

| 1-Isopropoxy-4-methylbenzene | p-cresol | Isopropyl halide | Base | rsc.org |

Derivatization Strategies for Investigating Chemical Space

Once this compound is synthesized, various derivatization strategies can be employed to explore its chemical space and generate structural analogues. These strategies often target the nitrile group or the aromatic ring.

The nitrile group can be reduced to a primary amine (benzylamine derivative) using reducing agents like borane. sci-hub.se This amine can then be further functionalized, for example, through acylation or urea (B33335) formation. sci-hub.se

Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene (B151609) ring. msu.edudokumen.pub The existing isopropoxy and methyl groups are ortho, para-directing, which will influence the position of the new substituent. wikipedia.org

The exploration of chemical space can also involve the synthesis of minilibraries of substituted alkoxy benzenes, which can be screened for various biological activities. acs.org This can be achieved by reacting a mixture of monoalkoxy benzene compounds with different alkyl halides. acs.org Furthermore, Claisen rearrangement of allyloxy derivatives can lead to ortho-allyl phenols, which can be subsequently alkylated to generate further diversity. acs.org

Recent research has also focused on the precise recognition of benzonitrile derivatives using supramolecular macrocycles, which can aid in the identification of molecules with specific binding properties. nih.gov

Examples of derivatization reactions include:

| Starting Material | Reaction Type | Reagents | Product Type | Reference(s) |

| 4-bromo-2-methylbenzonitrile | Reduction | Borane | (4-bromo-2-methylphenyl)methanamine (B151677) | sci-hub.se |

| Aromatic aldehyde | Imination | Methylamine hydrochloride, NaHCO₃ | N-methyl imine | academie-sciences.fr |

| Allyloxy benzene derivatives | Claisen Rearrangement | Heat | ortho-allyl phenols | acs.org |

Chemical Reactivity and Transformations of 4 Isopropoxy 2 Methylbenzonitrile

Reactions Involving the Nitrile Functionality

The nitrile group of 4-Isopropoxy-2-methylbenzonitrile is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and conversion to a nitrile oxide for cycloaddition reactions.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid or its corresponding salt. libretexts.orgchemistrysteps.com This reaction can be performed under either acidic or basic conditions. libretexts.orgopenstax.org

Under acidic conditions, the nitrile is typically heated with a dilute acid, such as hydrochloric acid, to yield a carboxylic acid. libretexts.orgchemistrysteps.com The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. chemistrysteps.comlibretexts.org This is followed by tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comlibretexts.org

In alkaline hydrolysis, the nitrile is heated with a base like sodium hydroxide. libretexts.org This process yields a carboxylate salt and ammonia. libretexts.orgopenstax.org To obtain the free carboxylic acid, the resulting salt must be neutralized with a strong acid. libretexts.orgmasterorganicchemistry.com

A specific example is the hydrolysis of 3-methyl-4-cyanoacetophenone using trifluoroacetic acid, which after workup with sodium carbonate and adjustment of pH, yields 2-methyl-4-acetylbenzoic acid. chemicalbook.com

Table 1: Hydrolysis of Nitriles to Carboxylic Acids

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-methyl-4-cyanoacetophenone | Trifluoroacetic acid, 60°C, 12 hours; then 10% sodium carbonate | 2-methyl-4-acetylbenzoic acid | 84% | chemicalbook.com |

| Ethanenitrile | Dilute Hydrochloric Acid, heat | Ethanoic Acid | Not specified | libretexts.org |

| Ethanenitrile | Sodium Hydroxide solution, heat; then strong acid | Ethanoic Acid | Not specified | libretexts.org |

Reduction to Amine Derivatives

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comopenstax.org This reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. A second hydride addition then leads to a dianion, which upon protonation with water, gives the primary amine. openstax.orglibretexts.org

Catalytic hydrogenation is another method for reducing nitriles to primary amines, typically employing hydrogen gas and a palladium catalyst on carbon (Pd/C). For instance, 4-bromo-2-methylbenzonitrile (B1267194) can be reduced to (4-bromo-2-methylphenyl)methanamine (B151677) using borane. sci-hub.se

Table 2: Reduction of Nitriles to Amines

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-bromo-2-methylbenzonitrile | Borane | (4-bromo-2-methylphenyl)methanamine | 90% (as HCl salt) | sci-hub.se |

| 3-isopropylbenzonitrile | H₂, Pd/C, ethanol (B145695) | 3-isopropylbenzylamine | Not specified |

Nitrile Oxide Formation and Cycloaddition Reactions

Nitrile oxides are reactive intermediates that can be generated from aldoximes and participate in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles like isoxazolines. beilstein-journals.orgmdpi.com Aryl nitrile oxides are commonly prepared by the chlorination of aldoximes followed by dehydrohalogenation, or by direct oxidative dehydrogenation. beilstein-journals.org

These in situ generated nitrile oxides can be trapped with various dipolarophiles. beilstein-journals.org For example, the reaction of a nitrile oxide with an alkene where the oxygen of the nitrile oxide attaches to the more substituted end of the double bond is a common outcome. beilstein-journals.org The cycloaddition reactions are often highly regioselective. mdpi.com

Aromatic Ring Functionalization

The aromatic ring of this compound can be functionalized through various reactions, including nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a substituent on an aromatic ring. libretexts.org This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate known as a Meisenheimer complex. libretexts.orggovtpgcdatia.ac.in The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.orggovtpgcdatia.ac.in

While simple aryl halides are generally resistant to nucleophilic attack, the presence of activating groups like nitro groups can make the reaction quite rapid. libretexts.org The reactivity is also influenced by the nature of the leaving group and the nucleophile. dalalinstitute.com

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A key example is the Suzuki reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst. sci-hub.se

For instance, an aryl bromide can be converted to the corresponding boronate ester via Miyaura borylation. sci-hub.se This boronate can then undergo a Suzuki reaction with another aryl halide to form a biaryl compound. sci-hub.se The choice of ligand for the palladium catalyst can be crucial for the success of the reaction. sci-hub.se

C-H Bond Functionalization

The direct functionalization of C-H bonds in aromatic systems represents a powerful tool in synthetic chemistry. In the context of this compound, research has demonstrated the potential for selective C-H activation. For instance, palladium-catalyzed C-H functionalization has been explored, highlighting the reactivity of the aromatic ring. scholaris.ca This approach allows for the introduction of new substituents, paving the way for the synthesis of more complex derivatives.

Etherification and Esterification Reactions

The isopropoxy group of this compound can participate in etherification and esterification reactions, although these are often transformations of derivatives rather than the nitrile itself. For example, related structures can undergo O-alkylation to form various ether derivatives. mdpi.com Similarly, the introduction of an ester group can be achieved through reactions with appropriate reagents. mdpi.comgoogle.com These transformations are crucial for modifying the steric and electronic properties of the molecule.

Transformations of the Isopropoxy Moiety

The isopropoxy group is a key functional handle in this compound. Its ether linkage can be cleaved under certain conditions, or it can be involved in rearrangements. While direct transformations of the isopropoxy group on the intact benzonitrile (B105546) are not extensively documented in the provided results, related chemistries on similar aromatic ethers suggest possibilities for dealkylation or participation in more complex reactions.

Reactions of the Methyl Group

Benzylic Functionalization

The methyl group of this compound is susceptible to benzylic functionalization. This reactivity is a cornerstone for introducing a wide array of functional groups at this position.

One notable transformation is the benzylic C(sp³)–H etherification and esterification. rsc.org A transition-metal-free approach has been developed for these reactions, offering a green and efficient method for creating new C-O bonds at the benzylic position. rsc.org This method often involves the use of a photocatalyst and a suitable oxidizing agent.

Furthermore, benzylic metalation using sterically hindered metal amide bases, such as those derived from lithium or magnesium, can generate a benzylic carbanion. uni-muenchen.deuni-muenchen.de This nucleophilic species can then react with various electrophiles, enabling the construction of new carbon-carbon and carbon-heteroatom bonds.

Complex Chemical Transformations and Rearrangements

Cyclization Reactions

This compound and its derivatives can serve as precursors for the synthesis of various heterocyclic systems through cyclization reactions. These transformations often involve the nitrile and methyl groups, leading to the formation of fused ring systems.

One significant application is in the synthesis of isoquinolinones. The process can involve the conversion of the methyl group into a vinyl group, which then undergoes an acid-catalyzed cyclization with the nitrile to form the isoquinolinone core. google.com

Another important cyclization pathway involves the reaction of a lithiated derivative of the benzonitrile with other reagents to construct more complex polycyclic structures. For instance, the addition of a laterally lithiated nitrile to a sulfinimine has been used in the total synthesis of protoberberine alkaloids. clockss.org

Structural Elucidation and Advanced Characterization of 4 Isopropoxy 2 Methylbenzonitrile and Analogues

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. The characteristic signals in the ¹H NMR spectrum of 4-Isopropoxy-2-methylbenzonitrile confirm its structure. youtube.com The isopropyl group gives rise to a septet for the single methine proton and a doublet for the six equivalent methyl protons. youtube.com The aromatic protons and the methyl group on the benzene (B151609) ring also show distinct signals.

A patent for the preparation of isofetamid (B3026465) provides ¹H NMR data for a related compound, 1-(4-isopropoxy-2-methylphenyl)ethan-1-one, which shows characteristic signals for the isopropoxy and methyl groups on the aromatic ring. google.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | ~7.4 | d | ~8.5 |

| Ar-H | ~6.8 | d | ~2.5 |

| Ar-H | ~6.7 | dd | ~8.5, ~2.5 |

| CH(CH₃)₂ | ~4.6 | sept | ~6.0 |

| Ar-CH₃ | ~2.4 | s | - |

| CH(CH₃)₂ | ~1.3 | d | ~6.0 |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. udel.edu Each unique carbon atom in this compound gives a distinct signal in the spectrum, with the chemical shift values indicating the type of carbon (e.g., aromatic, aliphatic, nitrile). udel.edushout.education The electronegativity of neighboring atoms influences the chemical shift, with carbons attached to oxygen or nitrogen appearing at higher ppm values. udel.edu

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-O (Aromatic) | ~160 |

| C-CH₃ (Aromatic) | ~142 |

| Ar-CH | ~134 |

| Ar-CH | ~118 |

| CN | ~117 |

| Ar-CH | ~116 |

| C-CN (Aromatic) | ~103 |

| CH(CH₃)₂ | ~71 |

| CH(CH₃)₂ | ~22 |

| Ar-CH₃ | ~21 |

While ¹H and ¹³C NMR provide fundamental structural information, advanced multi-dimensional NMR techniques can further elucidate complex structures and confirm assignments. Techniques like COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons with directly attached and more distant carbons, respectively. These methods would be invaluable in unambiguously assigning all signals for this compound and its analogues, especially in cases of signal overlap or complex substitution patterns.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the precise mass of the molecular ion can be measured, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule, as different functional groups and structural motifs lead to characteristic fragment ions. For this compound, the molecular ion peak would confirm its molecular weight, and fragmentation would likely involve the loss of the isopropyl group or other characteristic fragments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wpmucdn.com Different functional groups vibrate at characteristic frequencies, resulting in specific absorption bands in the IR spectrum. wpmucdn.comdocbrown.info For this compound, key characteristic absorption bands would include:

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

C-O-C stretch (ether): Strong bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

C-H stretch (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

The IR spectrum of the related compound 4-methylbenzonitrile shows a characteristic nitrile peak. nist.gov

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | ~2230 | Medium, Sharp |

| Aromatic C=C | Stretching | ~1610, ~1500 | Medium to Weak |

| Alkyl C-H | Stretching | ~2850-2980 | Medium to Strong |

| Aromatic C-H | Stretching | ~3030-3100 | Weak |

| Ether C-O | Stretching | ~1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a chemical compound, providing information about its electronic transitions. For an aromatic compound like this compound, the primary chromophore is the substituted benzene ring.

The absorption of UV light excites electrons from lower energy molecular orbitals (typically π orbitals) to higher energy anti-bonding orbitals (π). The benzene ring itself exhibits characteristic π→π transitions. Substituents on the ring can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect).

In this compound, the electron-donating isopropoxy group (-O-iPr) and the weakly electron-donating methyl group (-CH₃) are expected to cause a bathochromic shift compared to unsubstituted benzonitrile (B105546). The nitrile group (-CN) acts as an electron-withdrawing group. The combined electronic effects of these substituents influence the energy of the molecular orbitals and thus the absorption wavelengths. While specific experimental values for this compound are unavailable, analogous aromatic nitriles exhibit characteristic absorption patterns.

Table 1: Expected UV-Vis Absorption Data for Aromatic Nitriles This table is illustrative and not based on experimental data for this compound.

| Transition Type | Typical Wavelength Range (nm) | Associated Molecular Moiety |

| π → π | 220 - 280 | Substituted Benzene Ring |

| n → π | > 270 (often weak or submerged) | Nitrile Group (-C≡N) |

A detailed analysis would require dissolving the compound in a suitable UV-transparent solvent (like ethanol (B145695) or hexane) and measuring the absorbance across the UV-Vis range to determine the precise λ_max values and their corresponding molar absorptivity (ε), which is a measure of the probability of the electronic transition. sphinxsai.commsu.edu

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. icdd.com It provides precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Analysis of Crystal Packing and Intermolecular Interactions

This analysis is contingent on crystal structure data, which is not available.

A full crystal structure determination would reveal how molecules of this compound pack in the solid state. The packing is governed by a variety of non-covalent intermolecular interactions, which are crucial in determining the material's physical properties. lookchem.com For a molecule with its functional groups, one would expect to observe several types of interactions:

Dipole-Dipole Interactions: The polar nitrile group (-C≡N) creates a significant molecular dipole, which would likely lead to antiparallel arrangements of molecules to stabilize the crystal lattice.

Weak Hydrogen Bonds: Potential C-H···N or C-H···O interactions involving the hydrogen atoms of the methyl or isopropoxy groups and the nitrogen of the nitrile group or the oxygen of the isopropoxy group on adjacent molecules could further stabilize the structure.

π-π Stacking: The aromatic rings may stack upon one another, although the presence of the bulky isopropoxy group and the ortho-methyl group might sterically hinder efficient face-to-face stacking. Offset or edge-to-face arrangements would be more likely.

Analysis of these interactions helps in understanding the supramolecular chemistry of the compound and is a key aspect of crystal engineering. acebiolab.comchemicalbook.com

Structural Correlations with Spectroscopic Data

This analysis requires both structural and spectroscopic data, which are not available.

A correlative analysis would link the specific geometric features from X-ray diffraction with the electronic properties observed in UV-Vis spectroscopy. For instance:

Planarity: The degree of planarity of the benzonitrile ring and the coplanarity of the isopropoxy substituent with the ring would affect the extent of π-conjugation. Any significant twisting would disrupt conjugation and likely shift the UV absorption maximum to a shorter wavelength (a hypsochromic or blue shift).

Intermolecular Interactions: Strong intermolecular interactions in the crystal, such as hydrogen bonding or significant π-stacking, can subtly alter the electronic ground and excited states of the molecule compared to its state in a dilute solution. This can lead to differences in the absorption spectra between the solid state and solution phase, often causing shifts in λ_max. sigmaaldrich.com The presence of specific packing motifs could lead to phenomena like aggregation-induced emission, which would be observable through fluorescence spectroscopy, a related technique.

Theoretical and Computational Investigations of 4 Isopropoxy 2 Methylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for predicting the geometric and electronic properties of molecules. These computational methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a compound like 4-isopropoxy-2-methylbenzonitrile, these calculations can provide valuable information about its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. This approach is computationally less intensive than other high-level methods while still providing accurate results. A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Various functionals, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be used to accurately model the molecule's electronic properties. These calculations would yield key parameters like bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's conformation.

High-Level Composite Quantum Chemical Methods (e.g., G3MP2, G4)

For highly accurate energy calculations, composite methods like Gaussian-3 (G3) and Gaussian-4 (G4) theories, or their more computationally efficient variants like G3MP2, are employed. These methods combine results from several different calculations at various levels of theory and basis sets to extrapolate a highly accurate total energy. For this compound, these methods could be used to precisely determine its standard enthalpy of formation and Gibbs free energy. Such data is crucial for understanding the thermodynamics of reactions involving this compound.

Molecular Electronic Structure Analysis

Beyond geometry and energy, computational chemistry provides a suite of tools to analyze the electronic structure of a molecule in detail. These analyses help in understanding the distribution of electrons and identifying regions of the molecule that are important for its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the isopropoxy group, while the LUMO would likely be centered on the electron-withdrawing nitrile group.

A hypothetical HOMO-LUMO analysis for this compound would yield data similar to the following table:

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: These are estimated values based on similar aromatic compounds and would require specific calculations for confirmation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The map uses a color scale to indicate different potential values: red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen of the isopropoxy group. Positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, which are crucial for understanding the molecule's stability and reactivity. For this compound, NBO analysis would reveal the nature of the C-O, C-N, and aromatic C-C bonds, as well as the delocalization of electron density from the oxygen lone pairs into the aromatic ring and from the ring to the nitrile group.

A hypothetical NBO analysis might reveal the following key interactions:

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP (O) | π* (C-C) of ring | High |

| π (C-C) of ring | π* (C≡N) | Moderate |

| σ (C-H) of methyl | π* (C-C) of ring | Low |

Note: The specific orbitals and energies would need to be determined through actual NBO calculations.

Charge Distribution and Atomic Charge Calculations

Theoretical calculations offer significant insights into the electronic structure of this compound. Methods like Mulliken atomic charge (MAC) and natural atomic charge (NAC) analyses, often performed using density functional theory (DFT), help in understanding the charge distribution across the molecule. researchgate.net These calculations can reveal the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its reactivity. researchgate.net

The distribution of charges and electrostatic potentials can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net In a typical MEP map, blue regions indicate positive charge, suggesting a preference for electrophilic activity, while red regions signify negative charge, indicating potential for nucleophilic reactivity. researchgate.net For instance, in related aromatic nitrile compounds, the nitrogen atom of the nitrile group typically exhibits a negative charge, making it a potential site for electrophilic attack. Conversely, hydrogen atoms and certain carbon atoms in the aromatic ring might show positive charges.

No specific data table for the atomic charges of this compound was found in the search results.

Thermochemical Studies

The enthalpy of formation is a critical thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For many organic molecules, including this compound, experimental determination of this value can be challenging. Consequently, theoretical and computational methods are often employed for its estimation. uni-rostock.deaip.org

High-level quantum-chemical calculations are a powerful tool for predicting the gas-phase enthalpy of formation. uni-rostock.de These methods, often part of larger computational chemistry suites, can provide reliable data that complements experimental findings. aip.org While a specific calculated value for the enthalpy of formation of this compound is not present in the provided search results, the methodology for such a calculation is well-established.

A "centerpiece" approach, which relies on a set of well-characterized core molecules, can be used to predict the thermodynamic properties of more complex structures. uni-rostock.de By systematically adding functional groups to a known core, the enthalpy of formation of the target molecule can be estimated. For this compound, a suitable centerpiece could be benzonitrile (B105546) or toluene (B28343), with subsequent corrections for the isopropoxy and methyl groups.

No specific data on the theoretical estimation of the enthalpy of formation for this compound was found in the search results.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a vital role in understanding the mechanisms of chemical reactions involving this compound. nih.govuchicago.edu For instance, in the synthesis of other complex molecules where this compound is used as a starting material, computational studies can elucidate the reaction pathways, identify transition states, and calculate activation energies. nih.govdokumen.pub

Density Functional Theory (DFT) is a commonly used method to investigate reaction mechanisms. nih.gov For example, in a hypothetical reaction, DFT calculations could be used to model the interaction of this compound with a reagent, mapping out the potential energy surface of the reaction. This can help in understanding the stereochemical outcome of a reaction or the regioselectivity of a particular transformation. nih.gov

Computational studies can also shed light on the role of catalysts in reactions involving this compound. By modeling the interaction of the catalyst with the reactants, it is possible to understand how the catalyst lowers the activation energy and facilitates the reaction. nih.gov For example, in cross-coupling reactions, which are common in organic synthesis, computational modeling can help to optimize reaction conditions by providing insights into the catalytic cycle. google.com

No specific data table detailing a reaction mechanism for this compound was found in the search results.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which can then be correlated with experimental data for structural confirmation and characterization. researchgate.netorientjchem.org

The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net These calculated shifts can be compared with experimental NMR spectra to aid in the assignment of peaks to specific atoms within the molecule.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. orientjchem.org These theoretical spectra can be compared with experimental spectra to identify and assign the characteristic vibrational modes of the molecule. For benzonitrile and its derivatives, characteristic peaks for the C≡N stretch, aromatic C-H stretches, and ring vibrations are expected. orientjchem.org

Electronic properties, such as the UV-Vis absorption spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the experimental spectrum.

The correlation between calculated and experimental spectroscopic data is a valuable tool for confirming the molecular structure and understanding the electronic and vibrational properties of this compound. researchgate.net

No specific data table for the predicted spectroscopic properties of this compound was found in the search results.

Coordination Chemistry of Benzonitrile Ligands and Catalytic Applications

Coordination Chemistry of Benzonitrile (B105546) Ligands

The coordination chemistry of benzonitrile and its derivatives has been a subject of significant interest due to the nitrile group's ability to coordinate with a wide range of metal centers. The electronic and steric properties of substituents on the benzene (B151609) ring can modulate the coordinating ability of the nitrile ligand, influencing the stability and reactivity of the resulting metal complexes.

Ligand Design and Electronic Properties

The design of benzonitrile-based ligands is a crucial aspect of developing metal complexes with desired properties. The electronic nature of the substituents on the aromatic ring plays a pivotal role in determining the ligand's donor-acceptor characteristics. In the case of 4-Isopropoxy-2-methylbenzonitrile, the isopropoxy group at the para position is an electron-donating group due to resonance and inductive effects. This electron donation increases the electron density on the nitrile nitrogen atom, potentially enhancing its σ-donating ability towards a metal center.

Conversely, the nitrile group is a π-acceptor, capable of accepting electron density from the metal's d-orbitals into its π* orbitals. The presence of the electron-donating isopropoxy group can slightly diminish the π-acceptor character of the nitrile ligand compared to unsubstituted benzonitrile. The methyl group at the ortho position, while primarily having a weak electron-donating inductive effect, can also introduce steric hindrance that may influence the coordination geometry.

Table 1: Electronic Properties of Substituents on this compound

| Substituent | Position | Electronic Effect | Influence on Ligand Properties |

| Isopropoxy | 4- (para) | Electron-donating (resonance and inductive) | Enhances σ-donor strength, potentially reduces π-acceptor strength |

| Methyl | 2- (ortho) | Weakly electron-donating (inductive), Steric hindrance | Minor electronic influence, may affect coordination geometry |

| Nitrile | 1- | σ-donor, π-acceptor | Primary coordinating group |

Coordination Modes and Metal-Ligand Interactions

Benzonitrile ligands typically coordinate to metal centers in a linear or slightly bent fashion through the nitrogen atom of the nitrile group. This end-on coordination is the most common mode of interaction. The strength of the metal-ligand bond is a function of both the σ-donation from the nitrile nitrogen to the metal and the π-backbonding from the metal to the nitrile's π* orbitals.

For this compound, the enhanced electron density on the nitrogen atom due to the para-isopropoxy group would be expected to lead to a stronger σ-bond with a metal center compared to unsubstituted benzonitrile. However, the steric bulk of the ortho-methyl group could potentially influence the accessibility of the nitrile nitrogen for coordination, possibly leading to a longer metal-nitrogen bond or favoring coordination to less sterically crowded metal centers.

Catalytic Roles of Benzonitrile-Containing Systems

Benzonitrile and its derivatives often serve as labile ligands in catalytic systems. Their ability to weakly coordinate to a metal center and be easily displaced by a substrate is a key feature in many catalytic cycles.

Catalyst Development and Optimization

In the development of catalysts, benzonitrile ligands can be used to stabilize a catalytically active metal species in solution. The electronic and steric properties of the benzonitrile derivative can be tuned to optimize the catalyst's performance. For a hypothetical catalyst system involving this compound, the electron-donating nature of the ligand could increase the electron density on the metal center. This, in turn, could enhance the metal's reactivity in certain catalytic steps, such as oxidative addition.

Optimization of such a catalyst would involve balancing the ligand's ability to stabilize the metal center with its lability. A ligand that binds too strongly may inhibit catalysis by preventing substrate coordination. Conversely, a ligand that binds too weakly may lead to catalyst decomposition. The specific substitution pattern of this compound, with its combination of electronic and steric effects, would need to be carefully considered in the context of a specific catalytic reaction.

Mechanistic Studies of Catalytic Cycles

Mechanistic studies of catalytic cycles involving benzonitrile ligands often reveal their role as "placeholder" ligands. They occupy a coordination site on the metal center, preventing aggregation or decomposition, until they are displaced by a reactant. The dissociation of the benzonitrile ligand is often a key step in initiating the catalytic cycle.

Applications in General Organic Transformations

While specific catalytic applications of this compound are not well-documented, benzonitrile-containing systems are known to be effective in a variety of organic transformations. These include polymerization reactions, cross-coupling reactions, and hydrofunctionalization reactions. In these applications, the benzonitrile ligand helps to solubilize the metal catalyst and modulate its reactivity.

Given its electronic and steric properties, it is plausible that a metal complex of this compound could find application in similar transformations. The electron-rich nature of the ligand might be beneficial in catalytic reactions that are promoted by electron-rich metal centers. Further research would be necessary to explore and validate these potential applications.

Table 2: Potential Applications of Benzonitrile Ligands in Catalysis

| Reaction Type | Role of Benzonitrile Ligand |

| Polymerization | Stabilizing the active metal center |

| Cross-Coupling | Labile ligand to allow for substrate coordination |

| Hydrofunctionalization | Modulating the electronic properties of the metal catalyst |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The imperative for green chemistry is steering research towards the development of synthetic pathways that are not only efficient but also environmentally benign. Future efforts in the synthesis of 4-Isopropoxy-2-methylbenzonitrile and related structures are likely to concentrate on several key areas:

Renewable Feedstocks: A significant long-term goal is the transition from petrochemical-based starting materials to renewable resources. Research into the conversion of platform chemicals derived from lignocellulose, such as furfural, into aromatic compounds presents a promising, albeit challenging, avenue. nih.gov For instance, Diels-Alder reactions of furan (B31954) derivatives with dienophiles like acrylonitrile, followed by aromatization, can yield substituted benzonitriles. nih.gov Adapting such pathways to produce the specific substitution pattern of this compound would represent a major advance in sustainable chemical manufacturing.

Catalytic Innovations: The development of more robust and environmentally friendly catalysts is crucial. This includes creating heterogeneous nanocatalyst systems that are stable, easily recoverable, and reusable over multiple cycles, reducing waste and cost. researchgate.net For the cyanation step, moving away from toxic cyanide sources towards safer alternatives like K4[Fe(CN)6], facilitated by efficient palladium-based nanocatalysts, is a key trend. researchgate.net

Atom Economy and Process Intensification: Methodologies that maximize the incorporation of all starting materials into the final product (high atom economy) are central to sustainable synthesis. This includes exploring one-pot reactions and tandem processes that minimize intermediate isolation and purification steps. mdpi.com Microwave-assisted synthesis, for example, has been shown to accelerate cyanation reactions, often leading to higher yields and fewer byproducts in shorter timeframes. researchgate.net

| Sustainable Strategy | Description | Potential Application for this compound | Reference |

| Renewable Feedstocks | Utilization of biomass-derived platform chemicals (e.g., furans) to build the benzene (B151609) ring. | Conversion of lignocellulose derivatives through multi-step chemical transformations to create the aromatic core. | nih.gov |

| Greener Catalysis | Employing recyclable, non-toxic catalysts, such as immobilized metal nanoparticles on solid supports. | Synthesis using a reusable palladium nanocatalyst for the key cyanation or cross-coupling steps. | researchgate.net |

| Alternative Reagents | Replacing hazardous reagents with safer, more environmentally benign alternatives. | Use of potassium ferrocyanide instead of more toxic cyanide salts for introducing the nitrile group. | researchgate.net |

| Process Intensification | Combining multiple reaction steps into a single pot (one-pot synthesis) or using energy sources like microwaves to enhance reaction rates. | A one-pot synthesis from a precursor halogenated aromatic, followed by microwave-assisted cyanation to improve efficiency. | researchgate.net |

Exploration of Unprecedented Reactivity Profiles

Beyond improving its synthesis, researchers are exploring novel ways to functionalize this compound and related structures, unlocking new chemical space for drug discovery and materials science. The nitrile group and the substituted aromatic ring offer multiple sites for derivatization.

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthesis by avoiding pre-functionalized starting materials. Recent advances in photoredox catalysis enable the selective activation of benzylic C-H bonds under mild conditions. acs.org This could allow for the introduction of various nucleophiles (amides, nitriles, halides) at positions like the methyl group of this compound, providing rapid access to a library of new analogues. acs.org

Radical Chemistry: The use of radical intermediates opens up reaction pathways that are complementary to traditional ionic chemistry. For example, the radical difunctionalization of alkenes and alkynes can be used to construct complex heterocyclic systems. beilstein-journals.org The specific electronic properties conferred by the isopropoxy and methyl groups on the benzonitrile (B105546) ring could be harnessed to control the regioselectivity of such radical-mediated cyclization reactions.

Nitrile Group Transformations: While the nitrile group is often a final functionality, it can also serve as a versatile synthetic handle. Hypervalent iodine-mediated reactions can transform nitriles into N-arylamides via an aza-Hofmann-type rearrangement of intermediate amidines. mdpi.com Applying this to this compound could provide a novel, metal-free route to a different class of amide-containing compounds.

Integration of Advanced Computational Modeling with Experimental Design

The synergy between computational chemistry and experimental synthesis is accelerating the pace of discovery. By predicting reaction outcomes and designing molecules with desired properties, computational tools are becoming indispensable.

Reaction and Catalyst Design: Computational algorithms can now assist in planning multi-step syntheses by identifying optimal reaction pathways and common intermediates, which is particularly useful for creating libraries of related compounds. researchgate.net For catalysts, molecular modeling helps in understanding enzyme mechanisms and can guide the rational design of artificial metalloenzymes or modified biocatalysts with enhanced stability or altered selectivity for nitrile transformations. nih.govresearchgate.netmdpi.comacs.org For example, computational studies on nitrile hydratases can help engineer enzymes with improved thermostability and activity for converting nitriles to amides under mild, industrial conditions. researchgate.netmdpi.com

Predicting Reactivity and Properties: Quantum mechanical calculations can elucidate the electronic structure of this compound, helping to predict its reactivity in novel transformations. This foresight can guide experimental design, saving time and resources by focusing on the most promising reactions.

Process Optimization: Mathematical modeling can be employed to optimize reaction conditions, such as temperature, molar ratios, and reaction time, to maximize product yield and minimize byproducts, as has been demonstrated for the synthesis of related isopropoxy-substituted aromatics. researchgate.net

| Computational Approach | Objective | Relevance to this compound | Reference |

| Retrosynthetic Planning | To design efficient synthetic routes to a target molecule or a library of analogues. | Identifying the most cost-effective and resource-efficient pathway for the large-scale production or derivatization of the compound. | researchgate.net |

| Enzyme Engineering | To modify the structure of an enzyme to improve its stability, activity, or selectivity. | Designing a nitrile hydratase or aldoxime dehydratase for the biocatalytic synthesis or transformation of the nitrile group. | nih.govresearchgate.netmdpi.com |

| Molecular Dynamics | To simulate the motion of atoms and molecules to understand stability and interactions. | Assessing the thermostability of a designed enzyme or the binding mode of a new derivative to its biological target. | researchgate.netmdpi.com |

| Process Modeling | To establish optimal reaction parameters for maximizing yield and purity. | Fine-tuning the industrial synthesis process to improve efficiency and reduce costs. | researchgate.net |

Applications in Continuous Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow manufacturing represents a paradigm shift in the production of fine chemicals and pharmaceuticals. amf.chrsc.org These technologies offer enhanced control, safety, and scalability, making them highly attractive for the synthesis of important intermediates like this compound.

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer compared to batch reactors. rsc.org This allows for precise temperature control of exothermic reactions and the safe handling of highly reactive intermediates, which might be generated during the synthesis of complex benzonitriles. acs.orgresearchgate.net

Scalability and Efficiency: Scaling up a reaction in a flow system is often a matter of "numbering up" (running multiple reactors in parallel) or "sizing up" (using larger reactor channels), which is more straightforward than re-optimizing a large-scale batch reactor. rsc.org This facilitates a seamless transition from laboratory discovery to industrial production. lonza.com For a commercial product intermediate, this rapid scalability is a significant advantage.

Automated Synthesis and Library Generation: Continuous flow systems can be readily combined with automation to create platforms for the rapid synthesis of compound libraries. acs.orgunimi.it By sequentially introducing different building blocks into the flow stream, a diverse range of derivatives of this compound could be synthesized on demand. This is invaluable for structure-activity relationship (SAR) studies in the discovery of new agrochemicals or pharmaceuticals. unimi.it Cartridge-based automated synthesis further simplifies this process, enabling the efficient assembly of complex molecules with minimal manual intervention. rsc.org

Q & A

Basic: What synthetic strategies are effective for preparing 4-Isopropoxy-2-methylbenzonitrile, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling. For example:

- Step 1: Introduce the isopropoxy group via substitution of a halogen (e.g., chlorine) on a benzonitrile scaffold using isopropanol under basic conditions (e.g., K₂CO₃) .

- Step 2: Optimize methyl group introduction through Friedel-Crafts alkylation or directed ortho-methylation using methylating agents like MeI in the presence of Lewis acids (e.g., AlCl₃).

Key Considerations:

- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC, as competing side reactions (e.g., over-alkylation) may reduce yields .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.

Basic: What analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy:

- ¹H NMR: Verify the isopropoxy group (δ ~1.3 ppm for CH₃, δ ~4.5 ppm for OCH(CH₃)₂) and methyl substituent (δ ~2.3 ppm for Ar-CH₃) .

- ¹³C NMR: Confirm nitrile (δ ~115 ppm) and quaternary carbons.

- Mass Spectrometry (MS): Look for molecular ion peaks at m/z corresponding to C₁₁H₁₃NO (calc. 175.1 g/mol) .

- FT-IR: Identify nitrile stretch (~2220 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

Note: Commercial suppliers may not provide analytical data; independent validation is required .

Advanced: How can researchers resolve contradictions in reported spectral data for methoxy- and isopropoxy-substituted benzonitriles?

Methodological Answer:

Discrepancies often arise from solvent effects, impurities, or tautomerism. To address this:

- Calibration: Use internal standards (e.g., TMS for NMR) and reference compounds from authoritative databases like NIST .

- Cross-Validation: Compare data across techniques (e.g., NMR, IR, X-ray crystallography) to confirm assignments .

- Computational Modeling: Employ DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Example: A reported δ ~4.5 ppm for OCH(CH₃)₂ may shift due to solvent polarity; replicate experiments in CDCl₃ for consistency .

Safety: What precautions are necessary when handling benzonitrile derivatives like this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors, as nitriles can release toxic HCN under decomposition .

- Storage: Keep in airtight containers under inert gas (N₂ or Ar) to prevent moisture absorption .

Emergency Protocols:

- Spills: Neutralize with activated carbon and dispose as hazardous waste .

- Exposure: Rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced: How does the isopropoxy group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The isopropoxy group acts as an electron-donating substituent, directing electrophilic attacks to the para position. In cross-coupling:

- Suzuki-Miyaura: Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (e.g., to introduce aryl groups at the nitrile-adjacent position) .

- Buchwald-Hartwig Amination: Couple with amines using Pd₂(dba)₃ and Xantphos to form C-N bonds .

Optimization Tips:

- Pre-activate the catalyst at 80–100°C to enhance turnover.

- Monitor steric effects from the isopropoxy group, which may slow reaction kinetics .

Applications: In what research contexts is this compound employed as a precursor?

Methodological Answer:

- Medicinal Chemistry: Serves as a nitrile-containing intermediate for kinase inhibitors or protease modulators .

- Materials Science: Functionalized into liquid crystals or polymers via cyano-group reactions (e.g., hydrolysis to carboxylic acids) .

Case Study:

- Anticandidate: React with hydrazine to form tetrazoles, which are bioisosteres for carboxylic acids in drug design .

Advanced: What computational tools predict the physicochemical properties of substituted benzonitriles?

Methodological Answer:

- QSAR Models: Use MOE or Schrodinger to correlate substituent effects with logP, solubility, and bioavailability .

- DFT Calculations: Simulate electronic properties (e.g., HOMO/LUMO energies) with Gaussian or ORCA to predict reactivity .

- Molecular Dynamics: Assess conformational stability in solvents (e.g., water, DMSO) using GROMACS .

Example: Predict logP of this compound as ~2.5, indicating moderate hydrophobicity suitable for CNS-targeting drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.